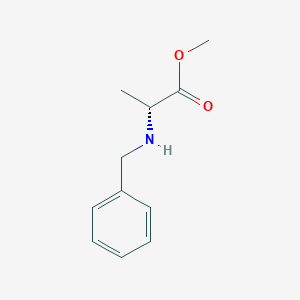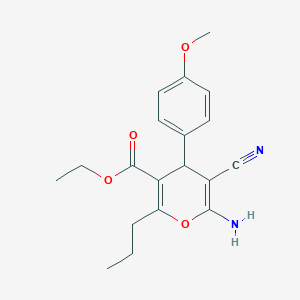![molecular formula C12H19N3O3 B2900992 Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate CAS No. 2503204-11-1](/img/structure/B2900992.png)
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C12H19N3O3 and a molecular weight of 253.3 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate are currently unknown. This compound is a relatively new chemical entity, and its specific interactions with biological targets are still under investigation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature in an inert atmosphere .
Preparation Methods
The synthesis of tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminoethoxy pyridine. The reaction is often catalyzed by bases such as diisopropylethylamine (DiPEA) and carried out in solvents like dichloromethane (DCM) . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through extraction, washing, and concentration to obtain the pure product .
Chemical Reactions Analysis
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of various organic compounds and intermediates.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate can be compared with similar compounds such as:
Tert-butyl N-(2-aminoethyl)carbamate: This compound has a similar structure but differs in the position of the amino group.
Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has additional ethoxy groups, making it more hydrophilic.
The uniqueness of this compound lies in its specific pyridine ring structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-10-8-9(4-6-14-10)17-7-5-13/h4,6,8H,5,7,13H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLBSWYLVILRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2900910.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)





![methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate](/img/structure/B2900923.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
![4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine](/img/structure/B2900930.png)

